molecular formula C18H20N4O2 B2373197 2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836641-38-4

2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2373197
CAS No.: 836641-38-4
M. Wt: 324.384
InChI Key: AMLPRIYOXKCPCV-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:

  • A 2-methylpropyl ester group at the 3-position.
  • A prop-2-en-1-yl (allyl) substituent at the 1-position.
  • An amino group at the 2-position.

Properties

IUPAC Name

2-methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-9-22-16(19)14(18(23)24-10-11(2)3)15-17(22)21-13-8-6-5-7-12(13)20-15/h4-8,11H,1,9-10,19H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLPRIYOXKCPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar pyrroloquinoxaline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Applications Reference ID
Target Compound 2-methylpropyl (3), allyl (1), NH₂ (2) C₁₉H₂₁N₄O₂* ~343.4† ~3.5‡ N/A (inference from analogs) -
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Ethyl (3), hexyl (1), NH₂ (2) C₁₉H₂₄N₄O₂ 340.4 4.2 Higher lipophilicity due to hexyl
Prop-2-enyl 2-amino-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate Allyl (3), 3-methylbutyl (1), NH₂ (2) C₁₉H₂₂N₄O₂ 338.4 3.7 Moderate lipophilicity
Butyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate Butyl (3), methoxybenzyl (1), NH₂ (2) C₂₄H₂₅N₄O₃ 433.5 4.5 Enhanced aromatic interaction
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) NH₂ (2,4-phenyl), CN (3) C₁₈H₁₃N₇ 327.3 2.8 Corrosion inhibitor (91% efficiency)

*Inferred formula based on substituents. †Estimated based on analogs. ‡Predicted using substituent contributions.

Key Observations:
  • Lipophilicity : The target compound’s allyl and 2-methylpropyl groups likely confer moderate lipophilicity (XLogP3 ~3.5), comparable to prop-2-enyl derivatives . Bulky alkyl chains (e.g., hexyl in ) increase XLogP3, enhancing membrane permeability.
  • Functional Groups: Ester vs. Cyano: The target’s carboxylate ester may act as a prodrug moiety, whereas AHPQC’s cyano group enables direct chemisorption on metal surfaces . Aromatic Substitutents: Methoxybenzyl () and 4-aminophenyl () groups introduce π-π stacking or hydrogen-bonding capabilities, influencing adsorption behavior.

Application-Specific Comparisons

Corrosion Inhibition

  • AHPQC (cyano-substituted) exhibits 91% inhibition efficiency in HCl via chemisorption, forming a protective layer on steel .
  • Target Compound: The carboxylate ester may adsorb physically (via hydrogen bonding) but lacks the cyano group’s strong metal interaction. This could reduce inhibition efficiency compared to AHPQC.

Drug Design Potential

  • The 2-methylpropyl ester in the target compound could enhance metabolic stability compared to ethyl esters (). Hydrolysis to a carboxylic acid might release an active moiety, a strategy used in prodrugs.

Biological Activity

2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound notable for its unique structural features, including a pyrroloquinoxaline core, an amino group, and a carboxylate ester. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₄N₄O₂
  • Molecular Weight : Approximately 328.38 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions that modulate signaling pathways relevant to tumor growth.

The mechanism of action involves binding to specific molecular targets, which can modulate enzyme or receptor activity. This interaction may trigger downstream signaling pathways relevant to its therapeutic effects. For example, it has been shown to inhibit enzymes linked to disease models, thus providing a potential pathway for therapeutic intervention.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateContains a methoxybenzyl groupPotentially enhanced solubility and bioavailability
3-(4-(dimethylamino)phenyl)-pyrrolo[2,3-b]quinoxaline-3-carboxylic acidFeatures a dimethylamino groupInvestigated for neuropharmacological effects
N-(4-fluorophenyl)-pyrrolo[2,3-b]quinoxaline-3-carboxamideContains a fluorophenyl groupExplored for its anti-cancer properties

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on designing and synthesizing novel derivatives similar to this compound found several with significant antitubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This indicates the potential of derivatives based on the pyrroloquinoxaline structure in treating tuberculosis.
  • Cytotoxicity Assessments : In vitro evaluations have shown that many derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
  • Docking Studies : Molecular docking studies have revealed that this compound interacts favorably with target enzymes involved in inflammatory responses and cancer progression. These interactions stabilize the binding and enhance the therapeutic effects observed in preclinical models .

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